molecular formula C10H17NO B2737593 7-Ethyl-1-azaspiro[3.5]nonan-2-one CAS No. 1339435-12-9

7-Ethyl-1-azaspiro[3.5]nonan-2-one

カタログ番号: B2737593
CAS番号: 1339435-12-9
分子量: 167.252
InChIキー: WWNVWLQNBWSCAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Ethyl-1-azaspiro[3.5]nonan-2-one is a spirocyclic compound with a unique structure that includes a four-membered ring fused to a six-membered ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1-azaspiro[3.5]nonan-2-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One method involves the use of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

7-Ethyl-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like Oxone®.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spirocyclic oxetanes, while reduction can yield the corresponding amine derivatives.

科学的研究の応用

Pharmacological Applications

Antagonism of Muscarinic Acetylcholine Receptor M4
Research has identified derivatives of 7-Ethyl-1-azaspiro[3.5]nonan-2-one as potential antagonists for the muscarinic acetylcholine receptor M4 (mAChR M4). This receptor is implicated in various neurological disorders, making these compounds promising candidates for therapeutic development against conditions such as Parkinson's disease and other movement disorders .

Neuroprotective Effects
Studies have indicated that compounds related to the spirocyclic structure may exhibit neuroprotective properties. For instance, the ability to modulate cholinergic signaling pathways could lead to advancements in treating neurodegenerative diseases .

Synthesis and Chemical Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of rigid linkers used in targeted protein degradation technologies, such as PROTAC (Proteolysis Targeting Chimeras) . These applications are critical in drug discovery and development, especially for targeting specific proteins involved in disease mechanisms.

Case Studies

Case Study 1: Development of Targeted Protein Degraders
In a recent study, researchers utilized this compound as a linker in the construction of bifunctional molecules aimed at degrading specific proteins associated with cancer. The rigidity provided by this compound enhanced the binding efficiency and selectivity of the degraders, demonstrating significant potential for therapeutic applications .

Case Study 2: Synthesis of TTX Analogues
Another notable application involves the use of this compound as an intermediate in synthesizing tetrodotoxin (TTX) analogues, which are studied for their potent neurotoxic effects and potential therapeutic uses . The synthesis pathways developed highlight the versatility and importance of spirocyclic compounds in medicinal chemistry.

作用機序

The mechanism by which 7-Ethyl-1-azaspiro[3.5]nonan-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes like NQO1, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This binding is enhanced by the compound’s ability to form hydrogen bonds with residues like His194 in the enzyme’s active site.

類似化合物との比較

Similar Compounds

Uniqueness

7-Ethyl-1-azaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and its metabolic robustness make it a valuable compound in medicinal chemistry .

生物活性

7-Ethyl-1-azaspiro[3.5]nonan-2-one is a spirocyclic compound characterized by its unique structural features, including a nitrogen atom within a spiro framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist of muscarinic acetylcholine receptors and as a GPR119 agonist. This article reviews the biological activity of this compound, summarizing its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H17N\text{C}_{12}\text{H}_{17}\text{N}

It features a four-membered ring fused to a six-membered ring, which contributes to its distinctive chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Muscarinic Acetylcholine Receptor M4 (mAChR M4) : This compound acts as an antagonist for mAChR M4, which is implicated in various neurological processes. It may provide therapeutic benefits in conditions like schizophrenia and other cognitive disorders .
  • GPR119 Agonism : In studies involving diabetic models, derivatives of this compound were shown to activate GPR119, leading to improved glucose metabolism and insulin sensitivity .

In Vitro and In Vivo Evaluations

Research has demonstrated the following biological activities:

  • Antagonistic Activity : Compounds derived from this compound exhibited significant antagonistic effects on mAChR M4 in vitro, with implications for treating cognitive deficits .
  • GPR119 Activation : Compound 54g, a derivative of the parent compound, was identified as a potent GPR119 agonist, showing favorable pharmacokinetic profiles in animal models .

Case Studies

Several studies have reported on the efficacy of this compound:

  • Study on Cognitive Function : A study indicated that antagonists of mAChR M4 could enhance cognitive function in rodent models, suggesting potential applications in treating Alzheimer's disease .
  • Diabetes Management : Another research highlighted the glucose-lowering effects of GPR119 agonists in diabetic rats, showcasing the therapeutic potential of this compound derivatives in metabolic disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicmAChR M4 antagonist; GPR119 agonist
2-Oxa-7-azaspiro[3.5]nonaneSpirocyclic with oxygenLimited activity; primarily structural analog
6-Azaspiro[3.5]nonaneSpirocyclicPotential enzyme inhibitor

特性

IUPAC Name

7-ethyl-1-azaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-8-3-5-10(6-4-8)7-9(12)11-10/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNVWLQNBWSCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2(CC1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。